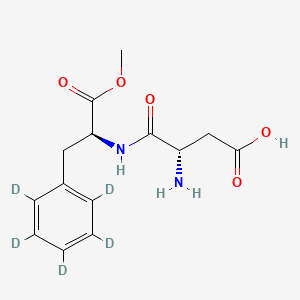

Aspartame-d5

Descripción general

Descripción

Aspartame-d5 is a deuterated form of aspartame, an artificial non-saccharide sweetener. Aspartame is widely used as a sugar substitute in various food and beverage products due to its high sweetness potency, being approximately 200 times sweeter than sucrose . This compound is specifically labeled with deuterium, which makes it useful in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aspartame-d5 is synthesized by incorporating deuterium into the aspartame molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves protecting the amino group in L-aspartic acid to prevent undesirable reactions, followed by condensation with L-phenylalanine methylester. The protective group is then removed to yield aspartame .

Análisis De Reacciones Químicas

Types of Reactions: Aspartame-d5 undergoes various chemical reactions, including hydrolysis, cyclization, and degradation. Hydrolysis of this compound results in the formation of its constituent amino acids, aspartic acid, and phenylalanine . Cyclization can lead to the formation of diketopiperazine, a major degradation product .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of this compound into its amino acid components.

Cyclization: Occurs under neutral to slightly basic conditions, resulting in the formation of diketopiperazine.

Major Products:

Hydrolysis Products: Aspartic acid and phenylalanine.

Cyclization Product: Diketopiperazine.

Aplicaciones Científicas De Investigación

Aspartame-d5 is extensively used in scientific research due to its labeled deuterium atoms, which make it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions. It is used to probe enzyme-substrate interactions and to uncover the mechanisms of action of various enzymes . Additionally, this compound is employed in studies investigating the structures and functions of proteins, DNA, and other macromolecules. It also plays a role in exploring cell signaling pathways, drug-target interactions, and the metabolism of carbohydrates, lipids, and proteins .

Mecanismo De Acción

Aspartame-d5 exerts its effects through its breakdown into aspartic acid, phenylalanine, and methanol upon digestion. These components are absorbed into the bloodstream and used in normal body processes. Aspartic acid and phenylalanine are amino acids that are naturally found in protein-containing foods, while methanol is further metabolized into formaldehyde and formic acid . The deuterium labeling in this compound allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Acesulfame Potassium: A calorie-free sweetener often used in combination with other sweeteners.

Saccharin: One of the oldest artificial sweeteners, known for its high sweetness potency.

Stevia Leaf Extract: A natural sweetener derived from the leaves of the Stevia plant.

Sucralose: A non-caloric sweetener derived from sucrose, known for its stability under heat.

Aspartame-d5’s unique properties make it a valuable compound in both industrial applications and scientific research, offering insights into metabolic pathways and enzyme interactions.

Actividad Biológica

Aspartame-d5 is a stable isotope-labeled form of aspartame, a widely used artificial sweetener composed of phenylalanine and aspartic acid. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy, particularly in metabolic studies and pharmacokinetic research. This article explores the biological activity of this compound, including its metabolism, potential health effects, and relevant research findings.

Metabolism and Pharmacokinetics

Aspartame is hydrolyzed in the gastrointestinal tract into its constituent amino acids: L-phenylalanine (50%), L-aspartic acid (40%), and methanol (10%) . The metabolism of this compound follows a similar pathway; however, its deuterated nature allows for enhanced tracking in biological systems.

Key Metabolic Pathways:

- Hydrolysis : Aspartame is broken down by esterase and peptidases into its metabolites.

- Absorption : The metabolites are absorbed in the intestinal mucosa.

- Toxicity Potential : At high doses, methanol can be oxidized to formaldehyde and formic acid, both of which are toxic to liver cells .

Health Implications

The consumption of aspartame has been associated with various health concerns, particularly regarding its metabolites:

- Neurological Effects : Studies suggest that aspartame may influence neurotransmitter levels, potentially leading to neuropsychiatric symptoms such as headaches and mood disorders .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classified aspartame as "possibly carcinogenic to humans" based on limited evidence linking it to liver cancer . However, the FDA maintains that aspartame is safe at recommended levels .

- Metabolic Disorders : Some research indicates a correlation between aspartame consumption and an increased risk of metabolic syndrome and type 2 diabetes .

Case Studies and Experimental Data

-

Animal Studies :

- A study on CBA/CA mice indicated that prolonged consumption of aspartame could lead to metabolic disturbances, including alterations in liver enzyme levels and increased oxidative stress markers .

- Research involving medaka fish embryos showed that exposure to aspartame resulted in increased heart rates and anxiety-like behaviors, indicating developmental toxicity .

- Human Studies :

Data Table: Summary of Biological Activity Studies on this compound

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-HEPISUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675637 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356849-17-6 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.